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3-(4-Ethylpiperazin-1-yl)-1-(4-(piperidin-1-yl)phenyl)pyrrolidine-2,5-dione

Lipophilicity prediction ADME profiling α1-adrenergic SAR

Researchers targeting α1-adrenergic subtypes face a gap in commercially available dual-basic amine probes with validated intermediate lipophilicity (LogP 0.84), risking unreliable SAR data. This compound solves that by providing a defined 1,3-disubstituted pyrrolidine-2,5-dione scaffold with a distinct C3 4-ethylpiperazine and N1 4-(piperidin-1-yl)phenyl architecture. - Enables precise α1a/α1d binding assays with a predicted LogD (pH 7.4) of 0.36 and moderate PSA (47 Ų) for aqueous solubility. - Fills a lipophilicity gap between mono-basic analogs (LogP ~1.8) and polar quinazoline blockers for quantitative SAR. - Serves as a validation ligand in α1-adrenergic homology modeling with two ionizable centers for electrostatic mapping. Sourced with consistent purity and global logistics for uninterrupted research.

Molecular Formula C21H30N4O2
Molecular Weight 370.497
CAS No. 887846-45-9
Cat. No. B2890857
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Ethylpiperazin-1-yl)-1-(4-(piperidin-1-yl)phenyl)pyrrolidine-2,5-dione
CAS887846-45-9
Molecular FormulaC21H30N4O2
Molecular Weight370.497
Structural Identifiers
SMILESCCN1CCN(CC1)C2CC(=O)N(C2=O)C3=CC=C(C=C3)N4CCCCC4
InChIInChI=1S/C21H30N4O2/c1-2-22-12-14-24(15-13-22)19-16-20(26)25(21(19)27)18-8-6-17(7-9-18)23-10-4-3-5-11-23/h6-9,19H,2-5,10-16H2,1H3
InChIKeyWRNNVWRHSIDTQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-Ethylpiperazin-1-yl)-1-(4-(piperidin-1-yl)phenyl)pyrrolidine-2,5-dione: Identity and Physicochemical Baseline


The compound 3-(4-Ethylpiperazin-1-yl)-1-(4-(piperidin-1-yl)phenyl)pyrrolidine-2,5-dione (CAS 887846-45-9; molecular formula C21H30N4O2; molecular weight 370.50 g/mol) is a synthetic small molecule belonging to the 1,3-disubstituted pyrrolidine-2,5-dione class. Its structure incorporates a C3 4-ethylpiperazine moiety and an N1 4-(piperidin-1-yl)phenyl group, creating a dual basic amine architecture . The 1-alkylpiperazinyl-pyrrolidine-2,5-dione scaffold has been claimed in patents as α1a and/or α1d adrenergic receptor antagonists, establishing this compound within a pharmacologically precedented chemotype relevant to urological and cardiovascular research applications [1].

α1a/α1d antagonist chemotype Patent-class scaffold for adrenergic subtype profiling research
Intermediate lipophilicity window Predicted LogP supports aqueous assay compatibility
Dual basic amine architecture Differentiates from mono-basic pyrrolidine-dione analogs

3-(4-Ethylpiperazin-1-yl)-1-(4-(piperidin-1-yl)phenyl)pyrrolidine-2,5-dione: Why Generic Substitution Fails


Within the 1,3-disubstituted pyrrolidine-2,5-dione class, seemingly conservative structural modifications generate substantial divergence in predicted physicochemical properties that critically constrain biological applicability. The simultaneous presence of C3 4-ethylpiperazine and N1 4-(piperidin-1-yl)phenyl groups in this compound yields a predicted ACD/LogP of 0.84 and a calculated LogD (pH 7.4) of 0.36, placing it in a narrow intermediate lipophilicity window distinct from simpler analogs . Modifications to either substituent—such as replacing the 4-(piperidin-1-yl)phenyl with an unsubstituted phenyl ring or installing a chloro substituent on the N1-aryl group—are predicted to shift LogP by approximately 1–2 units . Given that α1-adrenergic receptor antagonists in the pyrrolidine-2,5-dione series exhibit target engagement highly sensitive to lipophilicity and basic amine topology, interchange with an analog of differing LogP carries a material risk of altered receptor subtype selectivity, protein binding, or pharmacokinetic profile [1]. These physicochemical distinctions make generic substitution scientifically indefensible without empirical validation.

Lipophilicity shift
N1-aryl or C3 modifications can shift LogP by >1 log unit, altering predicted protein binding and permeability; analogs may not reproduce target engagement profile.
H-bond acceptor/PSA divergence
Dual basic amine system provides 6 H-bond acceptors and ~47 Ų PSA, differing from mono-basic analogs (4 HBA, ~40 Ų); solubility and membrane transport cannot be assumed interchangeable.
Subtype selectivity unconfirmed
Patent claims α1a/α1d antagonism for scaffold class, but no compound-specific binding data; subtype preference may differ from class-level inference and requires validation.

3-(4-Ethylpiperazin-1-yl)-1-(4-(piperidin-1-yl)phenyl)pyrrolidine-2,5-dione: Differentiation Evidence vs. Analogs


Predicted Lipophilicity vs. 1-Phenyl Analog

The predicted ACD/LogP of 3-(4-Ethylpiperazin-1-yl)-1-(4-(piperidin-1-yl)phenyl)pyrrolidine-2,5-dione is 0.84, substantially lower than the experimental LogP of 1.81 reported for the N1-phenyl-3-(piperidin-1-yl) analog (CAS 25110-41-2), which lacks the C3 piperazine and the N1-aryl piperidine extension . This approximately 1-log-unit reduction is attributed to the introduction of the C3 4-ethylpiperazine moiety, which provides additional hydrogen-bond acceptors and polar surface area (predicted PSA 47 Ų for the target compound) .

LogP vs. 1-Phenyl Analog
Reported
Target ACD/LogP 0.84 (pred.), PSA 47 Ų
Comparator LogP 1.81 (exp.), PSA 40.6 Ų
ΔLogP ≈ −0.97
Reported lower LogP may support higher aqueous solubility and altered protein binding relative to comparator
Predicted values; experimental confirmation needed
Lipophilicity prediction ADME profiling α1-adrenergic SAR

Lipophilicity Tuning: 4-Chlorophenyl Analog Comparison

Replacement of the N1-4-(piperidin-1-yl)phenyl group with a 4-chlorophenyl substituent, as in 1-(4-chlorophenyl)-3-(4-ethylpiperazin-1-yl)pyrrolidine-2,5-dione, introduces a halogen atom and removes the terminal piperidine ring. Database sources list the LogP of the 4-chlorophenyl analog at approximately 2.4 , compared to the target compound's predicted ACD/LogP of 0.84 .

LogP vs. 4-Cl-Phenyl Analog
Class-level
Target LogP 0.84 (pred.)
4-Cl-phenyl analog LogP ~2.4 (database)
ΔLogP ≈ −1.56
Substantial lipophilicity gap; target may fit aqueous-compatible assay formats where 4-Cl analog is less suitable
Comparator LogP from database; target value predicted
Halogen substitution SAR analysis Lipophilicity window

α1-Adrenergic Receptor Subtype Targeting

The 1-alkylpiperazinyl-pyrrolidine-2,5-dione scaffold is patented for α1a and/or α1d adrenergic receptor antagonism [1]. The structural combination present in this compound—C3 4-ethylpiperazine plus N1 4-(piperidin-1-yl)phenyl—conforms to the general formula I in WO2005037282 / US20070219216. Compounds within this patent class are described as capable of differentiating between α1a and α1d subtypes, a property exploited for uroselective BPH therapy [1].

α1 Subtype Targeting
Class-level
Scaffold patented as α1a/α1d antagonist [1]
Non-selective α1 blockers (e.g. doxazosin) hit all subtypes
Hypothesis-driven selection for α1 subtype profiling research; compound-specific selectivity not confirmed
Binding data absent for this specific compound; class-level inference
α1D adrenergic receptor Uroselectivity BPH research

Hydrogen-Bond Acceptor and PSA Differentiation vs. Mono-Basic Analogs

The target compound possesses 6 hydrogen-bond acceptors (4 carbonyl oxygens + 2 tertiary amine nitrogens) and a predicted polar surface area of 47 Ų . In contrast, 1-Phenyl-3-(piperidin-1-yl)pyrrolidine-2,5-dione has only 4 H-bond acceptors and a PSA of 40.6 Ų, and doxazosin (a reference α1 blocker) has a PSA of approximately 82–107 Ų depending on the computational method [1].

HBA & PSA Differentiation
Reported
Target 6 HBA, PSA 47 Ų
Mono-basic analog 4 HBA, PSA 40.6 Ų
Doxazosin PSA ~82–107 Ų
Intermediate HBA/PSA supports permeability-solubility balance distinct from both minimal and highly polar analogs
Predicted PSA; doxazosin PSA from PubChem
H-bond acceptor count Polar surface area Drug-likeness

3-(4-Ethylpiperazin-1-yl)-1-(4-(piperidin-1-yl)phenyl)pyrrolidine-2,5-dione: Research and Screening Applications


α1-Adrenergic Receptor Subtype Profiling in Urological Disease Models

Based on its structural membership in the patented 1-alkylpiperazinyl-pyrrolidine-2,5-dione class of α1a/α1d adrenergic receptor antagonists, this compound is suitable as a screening probe in recombinant α1a, α1b, and α1d receptor binding assays to determine its subtype selectivity profile [1]. Its predicted intermediate LogP (0.84) and moderate PSA (47 Ų) support aqueous solubility sufficient for in vitro radioligand displacement experiments at concentrations ≤10 μM .

Physicochemical Comparator in Pyrrolidine-2,5-dione SAR Libraries

The dual basic amine architecture (C3 4-ethylpiperazine + N1 4-(piperidin-1-yl)phenyl) provides a distinct physicochemical profile—LogP 0.84, 6 H-bond acceptors, PSA 47 Ų—that fills a gap between mono-basic analogs (LogP ~1.8) and highly polar quinazoline-based α1 blockers [1]. Procurement of this compound as a reference standard enables quantitative SAR correlation of lipophilicity and H-bonding capacity with biological activity across a focused library.

Computational Docking and Pharmacophore Model Validation

The compound's well-defined 2D and 3D structure, combined with its predicted physicochemical properties, supports its use as a validation ligand in α1-adrenergic receptor homology modeling and pharmacophore construction [1]. Its dual basic amine features provide two ionizable centers for electrostatic interaction mapping, distinguishing it from single-amine pharmacophore probes.

Application
Selection Property
Validation Focus
α1 subtype profiling in urological target research
Predicted intermediate LogP and aqueous solubility
Subtype selectivity via recombinant receptor binding assays
SAR library physicochemical comparator
LogP, H-bond acceptor, and PSA differentiation from mono-basic analogs
Correlation of lipophilicity/H-bonding with biological activity
Computational pharmacophore validation
Dual basic amine centers for electrostatic interaction mapping
Docking pose and interaction energy vs. single-amine probes
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